Biomarker Specificity: RNA-Derived 8-Hydroxyguanosine vs. DNA-Derived 8-Hydroxy-2'-Deoxyguanosine in Disease Prognosis
Direct comparative analysis in a large cohort of 2,679 type 2 diabetes subjects demonstrates that high urinary excretion of 8-hydroxyguanosine (8-oxoGuo) is statistically associated with increased all-cause mortality, whereas the DNA analog 8-oxodG is associated with cancer development [1]. This divergence provides a scientific basis for selecting 8-hydroxyguanosine as the target analyte in studies focused on RNA damage and metabolic disease mortality, rather than assuming interchangeability with the DNA marker.
| Evidence Dimension | Disease Association Prognostic Value |
|---|---|
| Target Compound Data | High urinary 8-oxoGuo excretion associated with mortality in type 2 diabetes |
| Comparator Or Baseline | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) |
| Quantified Difference | High urinary 8-oxodG excretion associated with cancer development; survival analysis hazard ratio estimates were similar for both markers when using creatinine-normalized spot urine or calculated 24-h excretion. |
| Conditions | 2679 subjects with type 2 diabetes; correlation between calculated 24-h excretion and measured creatinine ratio: DNA oxidation r = 0.86, RNA oxidation r = 0.84 (p < 0.05). |
Why This Matters
Procurement of 8-hydroxyguanosine over the DNA analog is mandatory for studies investigating RNA-specific oxidative damage in metabolic diseases, as the two markers provide non-interchangeable prognostic information.
- [1] Poulsen, H. E., Weimann, A., Henriksen, T., Kjær, L. K., & Larsen, E. L. (2019). Oxidatively generated modifications to nucleic acids in vivo: Measurement in urine and plasma. Free Radical Biology and Medicine, 145, 336–341. View Source
